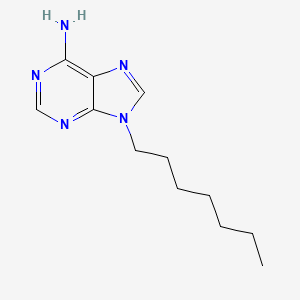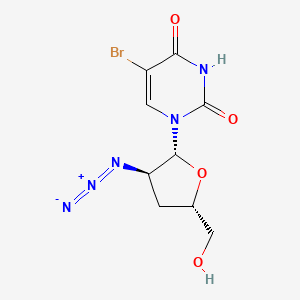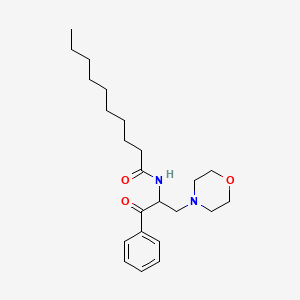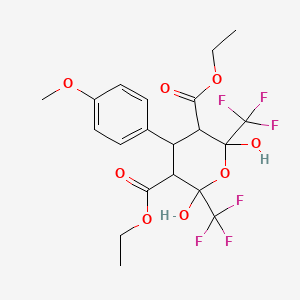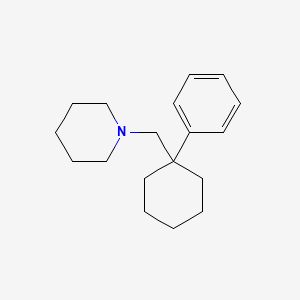
Piperidine, 1-((1-phenylcyclohexyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-((1-phenylcyclohexyl)methyl)-, also known as phencyclidine, is an arylcyclohexylamine compound. It has a three-ring system consisting of an aromatic ring, a basic heterocyclic nitrogen ring, and a cycloalkyl ring. This compound is known for its potent effects on the central nervous system and has been widely studied for its pharmacological properties .
Méthodes De Préparation
The synthesis of Piperidine, 1-((1-phenylcyclohexyl)methyl)- involves several steps. One common method includes the reaction of cyclohexanone with piperidine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is typically stirred for 48-72 hours, and the progress is monitored using thin-layer chromatography. The resulting product is then purified through filtration and washing .
Analyse Des Réactions Chimiques
Piperidine, 1-((1-phenylcyclohexyl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium cyanide, sodium bisulfite, and different amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with potassium cyanide and appropriate amines can yield different substituted piperidine derivatives .
Applications De Recherche Scientifique
Piperidine, 1-((1-phenylcyclohexyl)methyl)- has numerous scientific research applications. It is widely used in the study of neurotransmitter systems in the central nervous system. This compound has been investigated for its analgesic, anticonvulsant, antianxiety, and antidepressant properties. It is also used in research related to the NMDA receptor, dopamine reuptake inhibition, and opioid receptor interactions .
Mécanisme D'action
The mechanism of action of Piperidine, 1-((1-phenylcyclohexyl)methyl)- involves its interaction with various neurotransmitter systems. It acts as a noncompetitive antagonist of the NMDA receptor, leading to the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, it inhibits muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes .
Comparaison Avec Des Composés Similaires
Piperidine, 1-((1-phenylcyclohexyl)methyl)- is similar to other arylcyclohexylamine compounds such as ketamine and other phencyclidine analogs. These compounds share similar pharmacological properties, including NMDA receptor antagonism and effects on the central nervous system. Piperidine, 1-((1-phenylcyclohexyl)methyl)- is unique in its specific binding affinities and the range of effects it produces .
Similar compounds include:
- Ketamine
- Methoxetamine
- Tiletamine
These compounds also interact with the NMDA receptor and have varying degrees of analgesic and anesthetic properties .
Propriétés
Numéro CAS |
88780-94-3 |
|---|---|
Formule moléculaire |
C18H27N |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
1-[(1-phenylcyclohexyl)methyl]piperidine |
InChI |
InChI=1S/C18H27N/c1-4-10-17(11-5-1)18(12-6-2-7-13-18)16-19-14-8-3-9-15-19/h1,4-5,10-11H,2-3,6-9,12-16H2 |
Clé InChI |
CFSQQJQNEJNCFK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN2CCCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


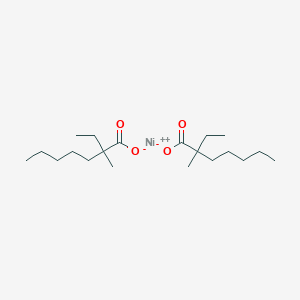
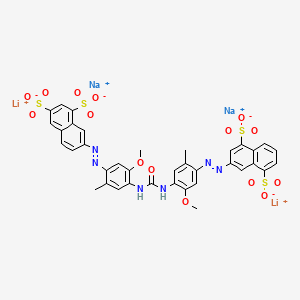
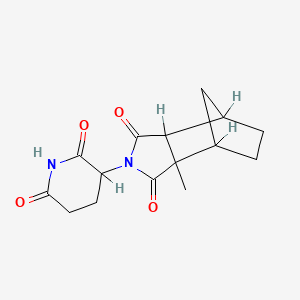
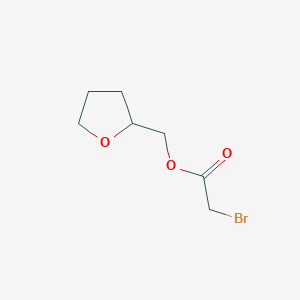
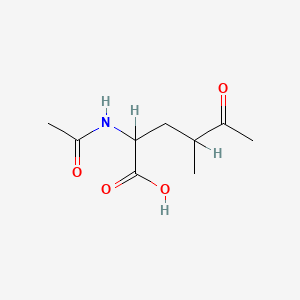

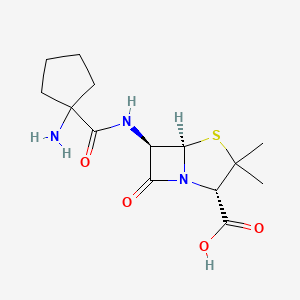
methanone](/img/structure/B12802724.png)
